![molecular formula C8H4Br2S B3240001 3,6-Dibromobenzo[B]thiophene CAS No. 1426082-37-2](/img/structure/B3240001.png)

3,6-Dibromobenzo[B]thiophene

Descripción general

Descripción

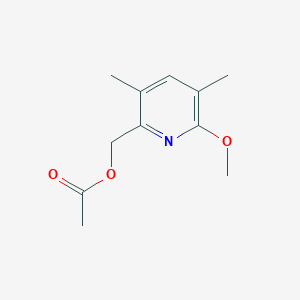

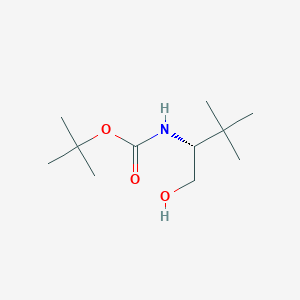

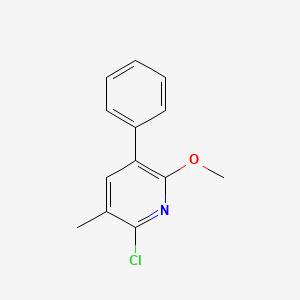

3,6-Dibromobenzo[B]thiophene is a chemical compound with the CAS Number: 1426082-37-2 . It has a molecular weight of 293 . It is a type of thiophene, which is a five-membered heterocyclic compound containing a sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. One such method involves the interaction between elemental sulfur and NaOtBu, which enables a facile single-step protocol for the synthesis of thiophene derivatives from 1,3-diynes . Another method involves the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Molecular Structure Analysis

The InChI Code of this compound is 1S/C8H5Br2S/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-4,11H . This indicates the presence of carbon, hydrogen, bromine, and sulfur atoms in the molecule.

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For instance, they can undergo a sulfuration/annulation reaction of 1,3-diaryl-buta-1-en 199 to achieve thiophene derivatives 200 via the cleavage of multiple C − H bonds .

Physical And Chemical Properties Analysis

It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Aplicaciones Científicas De Investigación

Chemical Reactions and Synthesis

3,6-Dibromobenzo[B]thiophene is involved in various chemical reactions and synthesis processes. For instance, bromination of 2,3-dibromobenzo[b]thiophen can lead to the formation of the 2,3,6-tribromo derivative, which has been supported by detailed analysis of 1H n.m.r. spectra (Cooper, Ewing, Scrowston, & Westwood, 1970). Additionally, efficient synthesis methods for 2,3-disubstituted benzo[b]thiophenes have been developed, indicating the compound's utility in organic chemistry (Yue & Larock, 2002).

Semiconductors and Organic Electronics

This compound derivatives have been found useful in the field of semiconductors and organic electronics. For example, certain analogues act as effective p-type semiconductors and have shown high field-effect transistor (FET) mobility, indicating their potential in electronic applications (Takimiya, Kunugi, Konda, Niihara, & Otsubo, 2004). Another study synthesized dibenzo[b,d]thiophene based oligomers, demonstrating significant p-type behavior and high performance in thin-film transistors, highlighting their utility in the field of organic electronics (Wang, Wei, Meng, Zhao, Xu, Li, & Hu, 2010).

Mecanismo De Acción

Target of Action

Thiophene-based analogs have been studied extensively for their potential as biologically active compounds .

Mode of Action

Thiophene derivatives are known to interact with various biological targets, leading to a variety of biological effects .

Biochemical Pathways

Thiophene derivatives are known to play a vital role in medicinal chemistry to improve advanced compounds with a variety of biological effects .

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties .

Action Environment

It is known that the compound should be stored at a temperature between 2-8°c .

Safety and Hazards

Direcciones Futuras

Thiophene-based compounds have been gaining attention in the field of organic solar cells (OSCs). The power conversion efficiency (PCE) of OSCs has recently been boosted to >19% by the use of new alternating donor–π–acceptor (D–π–A) copolymers, which include thiophene derivatives . This suggests that 3,6-Dibromobenzo[B]thiophene and similar compounds could have potential applications in the development of high-efficiency polymers and ternary blend OSCs in the future .

Propiedades

IUPAC Name |

3,6-dibromo-1-benzothiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2S/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQQHIORRVCHCNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)SC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-5-iodo-1H-benzo[d]imidazol-6-amine](/img/structure/B3239953.png)

![6-Bromo-2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one](/img/structure/B3239966.png)